6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one
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Overview
Description
6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization: Starting from a suitable precursor, cyclization reactions can form the quinazolinone core.
Halogenation: Introduction of the chloro and fluoro groups can be achieved through halogenation reactions.
Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Halogen atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. This can include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-cyclopropylquinazolin-4(3H)-one: Lacks the fluoro group.
8-Fluoroquinazolin-4(3H)-one: Lacks the chloro and cyclopropyl groups.
Uniqueness
6-Chloro-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of both chloro and fluoro substituents along with the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8ClFN2O |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H8ClFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16) |
InChI Key |
HDPNGAPLMBPVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3F)Cl)C(=O)N2 |
Origin of Product |
United States |
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